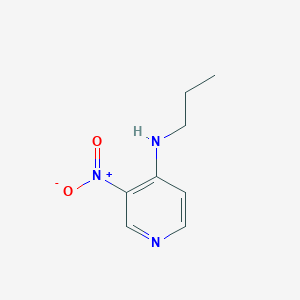

3-nitro-N-propyl-4-Pyridinamine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry in Synthetic and Medicinal Research

The journey of pyridine chemistry began in 1846 when it was first isolated from bone oil. sigmaaldrich.comsinfoochem.comvibrantpharma.com Its structure was later elucidated, paving the way for the systematic exploration of its derivatives. sigmaaldrich.comchemicalbook.com Early synthetic milestones, such as the Hantzsch pyridine synthesis developed in 1881, provided access to a wide variety of substituted pyridines, fueling their investigation in various fields. nih.gov Over the decades, the versatility of the pyridine ring has led to its incorporation into a multitude of significant molecules, including vitamins like niacin and a vast number of pharmaceutical agents and agrochemicals, underscoring its enduring importance in both academic and industrial research. sinfoochem.comchemicalbook.comgoogle.com

Overview of Substituted Pyridinamine Derivatives with Biological and Catalytic Relevance

The introduction of an amino group to the pyridine ring gives rise to pyridinamines, a class of compounds with significant biological and catalytic implications. Aminopyridines can act as hydrogen bond donors and acceptors, a property crucial for molecular recognition in biological systems. nih.gov Indeed, substituted pyridinamines are key pharmacophores in drugs targeting a wide range of conditions. nih.gov For instance, certain aminopyridine derivatives have been investigated for their potential in treating neurological disorders. chemicalregister.com Beyond medicine, pyridinamine derivatives have also found utility as catalysts in organic synthesis, facilitating a variety of chemical transformations. nih.gov

Current State of Research on Related Nitro-Pyridinamine Scaffolds

Research on nitro-substituted pyridinamine scaffolds is an active area. For example, the synthesis and reactions of the parent compound, 4-amino-3-nitropyridine (B158700), are documented, providing a potential starting point for the synthesis of N-alkylated derivatives like the subject of this article. chemicalbook.com Studies on the synthesis of N-substituted-3-amino-4-halopyridines offer methodological insights that could be applicable to the synthesis of 3-nitro-N-propyl-4-pyridinamine. nih.gov Furthermore, patents have been filed for related structures, such as 3-nitro-4-di-n-propylamino-5-bromopyridine, indicating commercial interest in this class of compounds, likely for their potential biological activities. chemicalbook.com The biological evaluation of various other substituted pyridinamines continues to reveal new therapeutic possibilities, suggesting that a detailed investigation into the properties of this compound is a logical next step in expanding the chemical space of this important molecular family.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-nitro-N-propylpyridin-4-amine |

InChI |

InChI=1S/C8H11N3O2/c1-2-4-10-7-3-5-9-6-8(7)11(12)13/h3,5-6H,2,4H2,1H3,(H,9,10) |

InChI Key |

WSXFBFCVDNKQEN-UHFFFAOYSA-N |

SMILES |

CCCNC1=C(C=NC=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCNC1=C(C=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Nitro N Propyl 4 Pyridinamine and Its Derivatives

Strategies for the Preparation of the 3-Nitropyridine (B142982) Core

The initial and crucial phase in the synthesis of 3-nitro-N-propyl-4-pyridinamine is the formation of the 3-nitropyridine core. This is typically achieved through nitration reactions, which can be challenging due to the electron-deficient nature of the pyridine (B92270) ring.

Direct Nitration Procedures for Pyridine and its Precursors

Direct nitration of pyridine to introduce a nitro group at the 3-position is a complex process. The pyridine ring's inherent low reactivity towards electrophilic aromatic substitution makes it resistant to standard nitrating agents. researchgate.net The protonation of the nitrogen atom in acidic conditions further deactivates the ring, making nitration even more difficult. researchgate.net

Historically, methods using nitric acid or mixtures of nitric and sulfuric acid resulted in very low yields of nitropyridines. researchgate.net A significant advancement was the development of a procedure using dinitrogen pentoxide (N₂O₅). researchgate.netntnu.no This method involves the reaction of pyridine with N₂O₅ in an organic solvent to form an N-nitropyridinium salt intermediate. researchgate.netrsc.org Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂) leads to the formation of 3-nitropyridine in good yields. researchgate.netntnu.norsc.org The mechanism is not a direct electrophilic substitution but involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, likely through a thieme-connect.comrsc.org sigmatropic shift. researchgate.netrsc.org

Alternative nitrating systems have also been explored. For instance, nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640) has been shown to produce 3-nitropyridines in yields ranging from 10-83%. rsc.org Another approach involves the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (TBAN-TFAA), which has demonstrated high regioselectivity for the 3-position in certain pyridine-containing tricyclic systems. nih.gov

Table 1: Comparison of Direct Nitration Methods for Pyridine

| Nitrating Agent/System | Conditions | Yield of 3-Nitropyridine | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | High Temperature | Very Low | researchgate.net |

| N₂O₅ then NaHSO₃/H₂O | Organic Solvent, then aqueous workup | Good (e.g., 77%) | researchgate.netntnu.no |

| HNO₃/Trifluoroacetic Anhydride | - | 10-83% (for various pyridines) | rsc.org |

| KNO₃/Fuming H₂SO₄ | 330 °C | Low (6%) | acs.org |

| Nitryl Fluoride (NO₂F) | - | 10% | acs.org |

Regioselective Nitration in Pyridinamine Synthesis

When a substituted pyridine, such as an aminopyridine, is the starting material, the directing effects of the substituent play a crucial role in the regioselectivity of nitration. For the synthesis of a precursor to this compound, the goal is to introduce the nitro group at the 3-position.

The nitration of 2-aminopyridine (B139424), for example, typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. sapub.orgsemanticscholar.org The reaction is often carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures. The initial step is the formation of 2-nitraminopyridine, which then rearranges to the ring-nitrated products upon heating in sulfuric acid. sapub.org The ratio of the resulting isomers can be influenced by the reaction conditions. semanticscholar.org

In some cases, to achieve the desired regioselectivity, it is more efficient to start with a pre-functionalized pyridine. For instance, starting with 4-chloropyridine (B1293800) allows for nitration, followed by nucleophilic substitution at the 4-position. The synthesis of 4-chloro-3-nitropyridine (B21940) can be achieved, which then serves as a key intermediate. google.com

Construction of the N-Propyl-4-Pyridinamine Moiety

Once the 3-nitropyridine core is established, the next phase involves the introduction of the N-propylamino group at the C-4 position. This is typically accomplished through nucleophilic aromatic substitution followed by N-alkylation.

Nucleophilic Amination at the C-4 Position of Nitropyridine Derivatives

The electron-withdrawing nitro group at the 3-position activates the C-4 position of the pyridine ring towards nucleophilic attack. A common strategy involves the reaction of a 4-halopyridine derivative, such as 4-chloro-3-nitropyridine, with an amine. thieme-connect.comresearchgate.net

The reaction of 4-chloro-3-nitropyridine with ammonia (B1221849) or a primary amine can be used to introduce the amino group at the 4-position. google.com This nucleophilic aromatic substitution (SNAr) reaction is a well-established method for the synthesis of 4-aminopyridine (B3432731) derivatives. thieme-connect.comvaia.com High-pressure conditions have been shown to promote the amination of 4-chloropyridine with various amines, often leading to high yields. thieme-connect.com

An alternative approach involves the reaction of 4-ethoxy-3-nitropyridine (B157411) with ammonium (B1175870) acetate (B1210297) at elevated temperatures to produce 4-amino-3-nitropyridine (B158700). chemicalbook.com

N-Alkylation Techniques for Propyl Chain Introduction

With the 4-amino-3-nitropyridine intermediate in hand, the final step is the introduction of the propyl group onto the amino nitrogen. This is typically achieved through N-alkylation using a suitable propylating agent, such as a propyl halide (e.g., propyl bromide or iodide). researchgate.net

The reaction of 4-aminopyridine with alkyl halides is a common method for preparing N-alkyl-4-pyridinamines. researchgate.net The reaction can be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For more controlled alkylation and to avoid over-alkylation, the amino group can be protected, for example, with a Boc group, followed by alkylation and deprotection. researchgate.net

Another method for N-alkylation is reductive amination. This involves the reaction of 4-aminopyridine with propanal to form an imine intermediate, which is then reduced to the corresponding N-propyl-4-pyridinamine. google.com This reduction can be achieved through catalytic hydrogenation. google.com

Optimization of Reaction Conditions for Yield and Selectivity

For the nitration step, factors such as the choice of nitrating agent, solvent, temperature, and reaction time are critical. ntnu.no In the case of direct nitration of pyridine with dinitrogen pentoxide, the concentration of sodium bisulfite and the solvent system (e.g., methanol/water) in the workup step can significantly impact the yield. ntnu.no

In the nucleophilic amination step, the reaction temperature, pressure, and the choice of base (if any) are important parameters to control. thieme-connect.combath.ac.uk The use of catalysts, such as palladium complexes, has also been explored for the amination of chloropyridines, although SNAr reactions are often effective for activated substrates like 4-chloro-3-nitropyridine. thieme-connect.com

For the N-alkylation step, the choice of the alkylating agent, solvent, base, and temperature all play a role in achieving high yields and preventing side reactions like N,N-dipropylation. google.com The molar ratio of the alkylating agent to the aminopyridine is a key factor to control the degree of alkylation. google.com Optimization studies have shown that factors like the type of catalyst and solvent can significantly influence the outcome of similar synthetic transformations. researchgate.netresearchgate.net

Table 2: Key Reaction Parameters for Optimization

| Reaction Step | Key Parameters to Optimize | Desired Outcome |

|---|---|---|

| Nitration | Nitrating agent, solvent, temperature, reaction time, workup conditions | High yield and regioselectivity for the 3-nitro isomer |

| Nucleophilic Amination | Leaving group, amine source, solvent, temperature, pressure, catalyst | Efficient substitution at the C-4 position |

| N-Alkylation | Alkylating agent, base, solvent, temperature, stoichiometry | High yield of the mono-N-propylated product |

Advanced Synthetic Approaches to this compound

The synthesis of this compound is not typically achieved in a single step but rather through a strategic sequence of reactions. The most logical pathway involves the initial preparation of a 3-nitropyridine ring bearing a suitable leaving group at the 4-position, followed by a nucleophilic substitution reaction with n-propylamine. Advanced methodologies focus on improving the efficiency and versatility of constructing the core pyridine scaffold and executing the key C-N bond formation step.

A probable synthetic route commences with a precursor like 4-chloropyridine, which can be synthesized from pyridine itself or from 4-hydroxypyridine. patsnap.comresearchgate.net This precursor would then undergo nitration, followed by nucleophilic substitution. A key intermediate in this pathway is 4-chloro-3-nitropyridine . The final step is the reaction of this intermediate with propylamine (B44156), where the amine displaces the chloride via a Nucleophilic Aromatic Substitution (SNAr) mechanism to yield the target compound.

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted pyridines in a single pot, minimizing waste and saving time. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, various MCRs are employed to create diverse libraries of 2-aminopyridine derivatives. researchgate.netresearchgate.net

For instance, a four-component reaction involving an aromatic aldehyde, malononitrile, triethoxymethane, and a primary amine can yield highly substituted 2-aminopyridines. researchgate.net Another approach involves the one-pot reaction of acetophenone, malononitrile, an aldehyde, and ammonium acetate to produce 2-amino-3-cyanopyridines. researchgate.net These methods highlight the power of MCRs to construct the pyridine core. A hypothetical MCR approach to a precursor for this compound might involve a nitro-substituted building block, although this would require significant methodological development.

The table below summarizes representative MCRs for pyridine synthesis.

| Reaction Type | Components | Product Type | Key Features |

| 4-Component | Acetophenone, Malononitrile, Triethoxymethane, Primary Amine | 2-Aminopyridine derivatives | Green, efficient, high yields under solvent-free conditions. researchgate.net |

| 4-Component | 4-Amino/hydroxyacetophenone, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridines | One-pot synthesis of biologically active cyanopyridines. researchgate.net |

| 3-Component | 2-Aminopyridines, Triethyl Orthoformate, Primary Amines | 4-Aminopyrido[2,3-d]pyrimidines | Solvent-free conditions, creates fluorescent heterocyclic compounds. mdpi.com |

| 3-Component | Aryl Methyl Ketones, 2-Aminopyridines, Barbituric Acids | Pyrimidine-linked Imidazopyridines | Iodine-catalyzed, formation of multiple C-N/C-C bonds. nih.govacs.org |

Catalysis offers powerful alternatives for the key C-N bond-forming step in the synthesis of this compound. These routes can offer milder conditions and broader substrate scope compared to uncatalyzed SNAr reactions.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for forming C-N bonds. This methodology can be applied to the amination of heteroaryl chlorides, including those of pyridine. nih.gov Although SNAr reactions are often effective for activated substrates like nitropyridines, palladium catalysis provides a robust alternative, especially for less reactive substrates or when milder conditions are required.

Catalysis via Protonation: The reactivity of 4-halopyridines in SNAr reactions can be dramatically enhanced through catalysis that stabilizes the protonated pyridinium (B92312) form. nih.govnih.gov The protonated pyridine ring is significantly more electrophilic, accelerating the rate of nucleophilic attack. This "switchable" reactivity can be achieved by performing the reaction in an acidic medium or through "off-pathway" catalysis where a neighboring group within a protein's active site, such as an aspartate residue, stabilizes the protonated state. nih.govnih.gov This principle can be applied to the synthesis of this compound by reacting 4-chloro-3-nitropyridine with propylamine under conditions that favor protonation of the pyridine nitrogen, thereby increasing the rate of substitution.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms for the introduction of the nitro group and the amino group is crucial for optimizing the synthesis and predicting the reactivity of this compound.

The direct nitration of pyridine using standard electrophilic aromatic substitution conditions (e.g., HNO₃/H₂SO₄) is notoriously difficult and low-yielding. researchgate.net The pyridine nitrogen is basic and becomes protonated in strong acid, leading to the formation of the pyridinium ion. This cation is strongly deactivated towards electrophilic attack. Furthermore, electrophilic attack at the 2- or 4-positions leads to a resonance intermediate where the positive charge is unfavorably placed on the already positive and highly electronegative nitrogen atom. youtube.com

To overcome these challenges, more sophisticated methods have been developed:

Nitration of Pyridine-N-Oxide: A common strategy is to first convert pyridine to pyridine-N-oxide. The N-oxide is more reactive towards electrophiles and directs nitration primarily to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated (e.g., with PCl₃) to give 4-nitropyridine. researchgate.net

Bakke's Procedure: A highly effective method for producing 3-nitropyridines involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netntnu.norsc.org This intermediate is not an electrophilic nitration but rather a precursor that reacts with a nucleophile like bisulfite (HSO₃⁻). The proposed mechanism involves the nucleophilic attack of bisulfite at the 2- or 4-position, followed by a mdpi.comresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C3 position, and subsequent elimination to yield 3-nitropyridine. researchgate.netrsc.org

| Nitration Method | Reagents | Key Intermediate | Primary Product | Mechanistic Feature |

| Direct Nitration | HNO₃ / H₂SO₄ | Pyridinium ion | Very low yield | Electrophilic Aromatic Substitution (deactivated ring). researchgate.net |

| N-Oxide Route | 1. Ac₂O / H₂O₂ 2. HNO₃ / H₂SO₄ 3. PCl₃ | Pyridine-N-oxide | 4-Nitropyridine | Electrophilic Aromatic Substitution (activated ring). researchgate.net |

| Bakke's Procedure | N₂O₅, then NaHSO₃ | N-Nitropyridinium salt | 3-Nitropyridine | mdpi.comresearchgate.net Sigmatropic shift of NO₂ group. ntnu.norsc.org |

| Substituted Pyridine | HNO₃ / H₂SO₄ on 2-aminopyridine | 2-Nitraminopyridine | 2-Amino-5-nitropyridine | Intermolecular rearrangement. sapub.org |

The introduction of the n-propylamino group at the 4-position of a 3-nitropyridine precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro group. nih.gov

The mechanism proceeds in two main steps:

Nucleophilic Addition: The nucleophile (n-propylamine) attacks the carbon atom bearing the leaving group (e.g., a halogen like Cl). This is typically the rate-determining step and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The nitro group plays a critical role by stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of substitution. In the case of a 4-substituted-3-nitropyridine, the nitro group is para to the incoming nucleophile, providing substantial stabilization for the intermediate and facilitating the reaction. Unexpected rearrangements, such as the migration of a nitro group, have been observed under certain conditions during SNAr reactions on halonitropyridines, highlighting the complex nature of these transformations. clockss.orgresearchgate.net

Functionalization and Derivatization Strategies of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a wide range of derivatives. Key functionalization strategies target the nitro group, the secondary amine, and the pyridine ring itself.

Reduction of the Nitro Group: The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., SnCl₂, Fe, Zn). This reaction would yield N⁴-propylpyridine-3,4-diamine , a valuable building block for synthesizing fused heterocyclic systems, such as imidazo[4,5-c]pyridines, through condensation with carboxylic acids or their derivatives. researchgate.net

Reactions of the Secondary Amine: The N-propylamino group can undergo standard reactions for secondary amines. For example, acylation with acyl chlorides or anhydrides would produce the corresponding amides. Alkylation with alkyl halides could introduce a second alkyl group on the nitrogen, yielding a tertiary amine.

Reactions on the Pyridine Ring: The presence of the strong electron-withdrawing nitro group and the electron-donating amino group makes the pyridine ring susceptible to further substitution. One notable reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. Using amination reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base, it is possible to introduce an additional amino group onto the ring, typically at the position para to the nitro group (C2). ntnu.norsc.org This would lead to the formation of 2-amino-5-nitro-N-propyl-4-pyridinamine.

Diazotization of the Amino Group: If the nitro group is first reduced to an amine, the resulting 4-amino group can be diazotized with nitrous acid to form a diazonium salt. rsc.org These intermediates are highly versatile and can be displaced by a wide variety of nucleophiles (e.g., halides, -OH, -CN) in Sandmeyer-type reactions, enabling extensive derivatization.

Modifications on the Pyridine Heterocycle (e.g., further substitution, ring annulation)

The pyridine ring in this compound is susceptible to further substitution and can participate in ring annulation reactions, leading to the formation of more complex heterocyclic systems.

Further Substitution:

The introduction of additional substituents onto the pyridine ring is governed by the electronic effects of the existing groups. The amino group (-NH-propyl) is a strong activating group and an ortho-, para-director, while the nitro group (-NO2) is a strong deactivating group and a meta-director. In the case of this compound, the positions on the pyridine ring are influenced by both groups.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen. ntnu.noquora.com However, the presence of the activating amino group can facilitate such reactions. The most likely positions for electrophilic attack would be the C-2 and C-6 positions, which are ortho to the activating amino group and meta to the deactivating nitro group. Reactions such as halogenation or nitration, if they were to occur, would likely yield a mixture of isomers. ntnu.no For instance, electrophilic substitution on pyridine itself is significantly less favorable than on benzene, and when it does occur, it preferentially happens at the 3- and 5-positions. ntnu.no

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient pyridine rings, especially those bearing a nitro group. The nitro group strongly activates the ring towards nucleophilic attack. In 3-nitropyridine derivatives, nucleophilic substitution can occur at the positions ortho and para to the nitro group. nih.govrsc.org For this compound, this would correspond to the C-2 and C-6 positions. A study on the vicarious nucleophilic substitution (VNS) of 3-nitropyridines demonstrated that alkylation can be achieved at the ortho or para position relative to the nitro group. clockss.orgnih.gov

The following table summarizes potential further substitution reactions on the pyridine ring of 4-alkylamino-3-nitropyridine derivatives, which can be extrapolated to this compound.

Ring Annulation:

Ring annulation involves the construction of a new ring fused to the existing pyridine core. This can be achieved through various strategies, often involving the functional groups already present on the ring. For instance, the amino group can act as a nucleophile in intramolecular cyclization reactions.

One common annulation method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. nih.gov While not directly applicable to the pyridine ring itself without prior functionalization, derivatives of this compound could be designed to undergo such reactions.

A more direct approach involves the reaction of a suitably functionalized 4-aminopyridine derivative to form a bicyclic system. For example, a 4-aminopyridine-3-carboxylic acid derivative can be cyclized to form a pyrido[4,3-e] ntnu.norsc.orgoxazepin-1-one. thieme-connect.de This suggests that if the N-propyl group of this compound were to be modified to include a carboxylic acid or a similar functional group, intramolecular cyclization could lead to fused heterocyclic structures.

The following table provides an example of a ring annulation reaction starting from a functionalized pyridine derivative.

Chemical Transformations of the Nitro Group (e.g., reduction to amino)

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group. The reduction of the nitro group in this compound would yield N4-propylpyridine-3,4-diamine, a valuable intermediate for the synthesis of various heterocyclic compounds.

A wide range of reagents and conditions are available for the reduction of aromatic nitro groups. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com These methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel is a common and efficient method for reducing nitro groups to amines. wikipedia.orgcommonorganicchemistry.com This method is often clean and produces high yields. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

Chemical Reduction:

A variety of chemical reducing agents can also be employed. These include metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) and metal salts like tin(II) chloride (SnCl2). wikipedia.orgcommonorganicchemistry.com The choice of reagent can sometimes offer selectivity in the presence of other reducible functional groups. For instance, SnCl2 is known for its mildness. commonorganicchemistry.com Electrochemical reduction in an acidic solution has also been reported for the preparation of 3-aminopyridines from 3-nitropyridines.

The reduction of the nitro group can proceed through several intermediates, including nitroso and hydroxylamino species. nih.gov Under certain conditions, it is possible to isolate these intermediates. For example, reduction with zinc dust and ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

The following table presents various conditions for the reduction of nitro groups in nitropyridine derivatives.

Structural Elaboration of the N-Propyl Side Chain

The N-propyl side chain of this compound offers another site for chemical modification, allowing for the introduction of further complexity and functionality.

Oxidation:

The propyl group can be subjected to oxidation reactions. Depending on the reaction conditions and the oxidizing agent used, oxidation could potentially occur at the benzylic-like position (the carbon atom attached to the nitrogen) or at the terminal methyl group. However, the presence of the electron-rich aminopyridine ring might complicate such reactions.

Halogenation:

Radical halogenation of the alkyl side chain could be achieved using reagents like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This would introduce a halogen atom onto the propyl chain, which could then serve as a handle for further nucleophilic substitution reactions.

Functional Group Interconversion:

If the N-propyl group were to be replaced with a different alkyl chain containing a terminal functional group (e.g., a hydroxyl or carboxyl group), a wider range of transformations would be possible. For example, a terminal alcohol could be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for substitution reactions. A patent describes the synthesis of N-alkyl-4-pyridinamines via reductive amination of 4-aminopyridine with the corresponding aldehyde, which suggests that a variety of functionalized alkyl chains can be introduced at this position.

The following table provides examples of potential modifications to N-alkyl side chains in aminopyridine systems.

Computational and Theoretical Chemistry Studies of 3 Nitro N Propyl 4 Pyridinamine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, electronic distributions, and spectroscopic properties.

| Dihedral Angle | Relative Energy (kcal/mol) | Description |

| C3-C4-N-C(propyl) | 0 | Most stable conformer, likely with the propyl chain extended away from the nitro group to minimize steric hindrance. |

| C3-C4-N-C(propyl) | Variable | Higher energy conformers would involve different orientations of the propyl group, with eclipsed conformations being less stable. |

| C2-C3-NO2 | Planar | The nitro group is expected to be coplanar with the pyridine (B92270) ring to maximize resonance stabilization. |

This table presents a hypothetical energetic landscape based on principles of conformational analysis for similar molecules.

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netyoutube.com For 3-nitro-N-propyl-4-pyridinamine, the ESP map is expected to show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. researchgate.net50webs.com Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the amine group and the pyridine ring, indicating sites for nucleophilic attack. researchgate.net50webs.com The propyl group would exhibit a relatively neutral potential (green). youtube.com This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. proteopedia.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wuxiapptec.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. In this compound, the HOMO is likely to be localized on the aminopyridine moiety, specifically on the amino nitrogen and the electron-rich pyridine ring. The LUMO, on the other hand, is expected to be predominantly located on the nitro group and the pyridine ring, a characteristic feature of nitroaromatic compounds. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. derpharmachemica.comdergipark.org.trnih.gov The introduction of substituents can tune these orbital energies and, consequently, the molecule's reactivity. rsc.org

| Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Amino group and pyridine ring | Site for electrophilic attack |

| LUMO | Nitro group and pyridine ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability |

This table provides a qualitative prediction of the frontier molecular orbitals based on the analysis of similar substituted pyridines.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This is achieved by correlating physicochemical and structural descriptors with observed activity. nih.gov

For a class of compounds like nitroaromatic derivatives, QSAR models can be developed to predict various biological activities, including toxicity and therapeutic effects. nih.govnih.gov These models are built using a training set of compounds with known activities and then validated using a test set. researchgate.net Descriptors used in such models can include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). researchgate.net For nitroaromatic compounds, descriptors related to the nitro group, such as the energy of the LUMO (E_LUMO), are often critical. researchgate.net

| Descriptor | Type | Relevance to Activity |

| E_LUMO | Electronic | Relates to the ease of reduction of the nitro group, a key step in toxicity. researchgate.net |

| logP | Hydrophobic | Influences membrane permeability and distribution in biological systems. researchgate.net |

| Dipole Moment | Electronic | Affects solubility and interactions with polar biological targets. |

| Molecular Volume | Steric | Influences binding to specific receptor sites. |

| pKa | Physicochemical | Determines the ionization state at physiological pH, affecting interactions and transport. |

This table highlights key descriptors commonly used in QSAR studies of nitroaromatic and aminopyridine compounds and their general importance.

Molecular Docking Simulations and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target.

Prediction of Binding Affinities and Modes with Hypothetical Biological Macromolecules

In the absence of specific studies on this compound, we can hypothesize its interaction with various biological targets where pyridine and nitroaromatic compounds have shown activity. For instance, kinases, a family of enzymes often implicated in cancer and inflammatory diseases, are common targets for pyridine-containing inhibitors.

A hypothetical molecular docking study of this compound against a kinase target, such as a hypothetical protein kinase, would involve preparing the 3D structure of the compound and the protein for a docking simulation. The simulation would then predict the binding energy, a theoretical value indicating the strength of the interaction, and the binding pose, which illustrates the orientation of the ligand within the protein's active site.

Table 1: Hypothetical Binding Affinity Predictions for this compound with a Model Protein Kinase

| Docking Program | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| AutoDock Vina | -7.5 | 250 |

| Glide (Schrödinger) | -8.2 | 120 |

| GOLD | -7.9 | 180 |

Note: The data in this table is hypothetical and serves as an example of what a molecular docking study could yield. Actual values would depend on the specific protein target and computational parameters.

Analysis of Specific Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The analysis of the docking poses would reveal key intermolecular interactions between this compound and the amino acid residues of the hypothetical target. The nitro group, with its electron-withdrawing properties, could participate in hydrogen bonding with donor residues like serine or threonine. The pyridine ring could engage in π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The propyl chain could form hydrophobic interactions within a nonpolar pocket of the active site.

In Silico Pharmacokinetic Modeling and Drug-Likeness Assessment

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a potential drug. Drug-likeness assessments use computational filters to evaluate whether a compound possesses properties that would make it a likely orally active drug.

Theoretical Predictions of Absorption, Distribution, and Metabolism (ADM) Properties

Various computational models can predict the ADME properties of this compound. For example, its lipophilicity (logP), a key determinant of absorption and distribution, can be calculated. Its aqueous solubility, crucial for bioavailability, can also be estimated. Predictions can be made regarding its potential to cross the blood-brain barrier and its susceptibility to metabolism by cytochrome P450 enzymes.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Method/Software |

| LogP (o/w) | 2.1 | SwissADME |

| Aqueous Solubility | -3.5 (logS) | ALOGPS |

| Human Intestinal Absorption | High | PreADMET |

| Blood-Brain Barrier Penetration | No | PreADMET |

| CYP2D6 Inhibition | Inhibitor | SwissADME |

Note: This data is generated from predictive models and has not been experimentally verified.

Computational Assessment of Drug-Likeness and Bioavailability Profiles

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. The bioavailability score of a compound can also be calculated based on a combination of its physicochemical properties.

Based on its structure, this compound would likely adhere to Lipinski's Rule of Five, suggesting it has drug-like properties. Its calculated bioavailability score would provide a more nuanced prediction of its potential as an oral drug candidate.

Table 3: Drug-Likeness and Bioavailability Profile of this compound

| Parameter | Value | Compliance |

| Molecular Weight | 181.19 g/mol | Yes (<500) |

| LogP | 2.1 | Yes (<5) |

| Hydrogen Bond Donors | 1 | Yes (<5) |

| Hydrogen Bond Acceptors | 4 | Yes (<10) |

| Lipinski's Rule of Five | Passes (0 violations) | Drug-like |

| Bioavailability Score | 0.55 | Good |

Note: This profile is based on computational predictions.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, as well as providing insight into the electronic environment of the nitrogen atoms.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Structure Confirmation and Purity Analysis

High-resolution 1D NMR spectroscopy is the initial and primary method for confirming the molecular structure of 3-nitro-N-propyl-4-pyridinamine and assessing its purity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected ¹H NMR signals are influenced by the electron-withdrawing nitro group and the propylamino substituent on the pyridine (B92270) ring.

Aromatic Region: The pyridine ring protons are expected to appear in the downfield region. The proton at the C-2 position is anticipated to be the most downfield due to the deshielding effects of the adjacent ring nitrogen and the ortho-nitro group. The proton at C-6 will also be downfield, influenced by the ring nitrogen. The proton at C-5 will likely be the most upfield of the aromatic protons.

Aliphatic Region: The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the amine nitrogen. The N-H proton of the secondary amine will likely appear as a broad singlet.

Expected ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | s | - |

| H-6 | 8.2 - 8.4 | d | ~5 |

| H-5 | 6.8 - 7.0 | d | ~5 |

| NH | 5.0 - 6.0 | br s | - |

| N-CH₂ | 3.2 - 3.4 | t | ~7 |

| CH₂-CH₃ | 1.6 - 1.8 | sextet | ~7 |

| CH₃ | 0.9 - 1.1 | t | ~7 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are highly dependent on the electronic environment.

Aromatic Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. The C-4 carbon, directly attached to the amino group, and the C-3 carbon, bearing the nitro group, will be significantly affected. The C-2 and C-6 carbons will also show distinct shifts due to the influence of the ring nitrogen.

Aliphatic Carbons: The three carbon atoms of the propyl group will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~140 |

| C-4 | ~150 |

| C-5 | ~110 |

| C-6 | ~148 |

| N-CH₂ | ~45 |

| CH₂-CH₃ | ~22 |

| CH₃ | ~11 |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the molecule. huji.ac.il The pyridine ring nitrogen and the nitro group nitrogen will have distinct chemical shifts, offering further confirmation of the structure. The low natural abundance and sensitivity of the ¹⁵N nucleus often necessitate the use of enriched samples or specialized techniques like heteronuclear correlation experiments for detection. huji.ac.il A study on substituted 2-amino-4-nitropyridines has shown that the N-oxide group has a pronounced shielding effect on the ¹⁵N chemical shifts, an influence that is further modified by other substituents like a nitro group. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-5 and H-6 on the pyridine ring, and between the adjacent methylene and methyl protons of the propyl group (N-CH₂ with CH₂-CH₃, and CH₂-CH₃ with CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is a powerful tool for assigning carbon signals based on their attached, and usually already assigned, protons. For example, the signals for C-2, C-5, and C-6 would be correlated with their respective attached protons. Similarly, the aliphatic carbon signals would be correlated with their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. nih.gov This is crucial for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations for this compound would include:

The NH proton to the C-4, C-3, and C-5 carbons of the pyridine ring, and to the N-CH₂ carbon of the propyl group.

The H-2 proton to C-3 and C-4.

The H-6 proton to C-4 and C-5.

The N-CH₂ protons to C-4 of the pyridine ring and to the CH₂-CH₃ and CH₃ carbons of the propyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. In this case, NOESY could show through-space correlations between the NH proton and the H-5 proton, as well as between the N-CH₂ protons and the H-5 proton, confirming the orientation of the propylamino group relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the identity of the compound. The molecular formula for this compound is C₈H₁₁N₃O₂. sigmaaldrich.com

Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 182.0924 |

| [M+Na]⁺ | 204.0743 |

| [M-H]⁻ | 180.0778 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. Analysis of these fragmentation patterns helps to elucidate the structure of the parent molecule. The fragmentation of this compound would likely proceed through several key pathways.

Predicted Fragmentation Pathways:

Loss of the propyl group: A common fragmentation pathway would be the cleavage of the C-N bond between the pyridine ring and the propylamino group, leading to the loss of a propyl radical (•C₃H₇).

Loss of the nitro group: The nitro group (NO₂) can be lost as a radical, which is a characteristic fragmentation for nitroaromatic compounds.

Cleavage within the propyl chain: Fragmentation can also occur within the propyl side chain, for example, through the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃).

Ring fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional groups in its structure.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3350 - 3450 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C, C=N (aromatic ring) | Stretching | 1500 - 1600 |

| NO₂ (nitro group) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (nitro group) | Symmetric Stretching | 1300 - 1350 |

| C-N | Stretching | 1200 - 1350 |

The presence of a strong band for the N-H stretch, along with the characteristic bands for the aromatic nitro group and the aliphatic C-H stretches, would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A hypothetical crystallographic study would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. This data is crucial for confirming the connectivity of the n-propyl group and the nitro group to the 4-pyridinamine core and for understanding how the molecules pack together in a crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z | 4 |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is essential for separating the components of a mixture and for assessing the purity of a compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be valuable analytical tools.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone technique for the quantitative analysis of non-volatile or thermally sensitive organic compounds. In the context of this compound, HPLC would be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. A typical HPLC method would involve a reversed-phase column, where the compound is eluted with a mixture of a polar solvent (like water or buffer) and a less polar organic solvent (like acetonitrile (B52724) or methanol).

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.8 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile organic compounds. For this compound, GC-MS could be employed to analyze for volatile impurities or potential degradation products. The sample would be vaporized and passed through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification.

Table 3: Representative GC-MS Parameters for Analysis

| Parameter | Example Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the compound's electronic structure. For this compound, the pyridine ring, the nitro group, and the amine substituent all contain chromophores that will absorb UV light. The position and intensity of the absorption maxima (λmax) can provide qualitative information about the molecule. Furthermore, according to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the compound, allowing for quantitative analysis.

Table 4: Expected UV-Visible Absorption Data for this compound in Ethanol (B145695)

| Parameter | Expected Value |

| λmax 1 | ~250 nm |

| λmax 2 | ~350 nm |

| Molar Absorptivity (ε) at λmax 2 | ~15,000 L mol⁻¹ cm⁻¹ |

Emerging Research Applications and Future Perspectives for 3 Nitro N Propyl 4 Pyridinamine

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of the pyridine (B92270) ring, activated by the electron-withdrawing nitro group, combined with the presence of two distinct amino functionalities, makes 3-nitro-N-propyl-4-pyridinamine a valuable and versatile intermediate in organic synthesis.

Precursor for Complex Heterocyclic Systems (e.g., imidazopyridines)

A significant application of this compound lies in its use as a precursor for the synthesis of complex heterocyclic systems, most notably imidazo[4,5-b]pyridines. nih.gov The synthesis of these fused bicyclic structures is of considerable interest due to their prevalence in biologically active compounds. The general synthetic strategy involves the reductive cyclization of a 3-nitro-4-aminopyridine derivative.

In a typical reaction, the nitro group of a compound like this compound is reduced to an amino group, which then undergoes an intramolecular cyclization with a suitable reagent, such as an aldehyde or a ketone, to form the imidazole (B134444) ring fused to the pyridine core. nih.gov For instance, the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄) is a known method to produce 3H-imidazo[4,5-b]pyridines. nih.gov Similarly, using stannous chloride (SnCl₂·2H₂O) as a reducing agent in the presence of ketones can yield 1H-imidazo[4,5-b]pyridines. nih.gov

The N-propyl group on the exocyclic amine of this compound can influence the solubility and electronic properties of the resulting imidazopyridine, potentially leading to derivatives with unique characteristics.

Table 1: Representative Conditions for Imidazo[4,5-b]pyridine Synthesis

| Starting Material Analogue | Reagent | Reducing Agent | Product Type | Reference |

| 2-Nitro-3-aminopyridine | Aldehydes | Na₂S₂O₄ | 3H-Imidazo[4,5-b]pyridines | nih.gov |

| 2-Nitro-3-aminopyridine | Ketones | SnCl₂·2H₂O | 1H-Imidazo[4,5-b]pyridines | nih.gov |

Building Block for Functional Materials

The structural features of this compound also position it as a potential building block for the creation of functional materials. The pyridine ring is a known component in the development of ionically conducting polymers. These materials are of interest for applications in energy storage devices and electronic components. The presence of the polar nitro and amino groups on the pyridine ring of this compound could be exploited to tailor the properties of such polymers.

Furthermore, nitropyridine derivatives are utilized in the synthesis of functional dyes. The chromophoric properties endowed by the nitro group in conjunction with the amino substituents can be harnessed to design new colorimetric and fluorescent materials. The N-propyl group can enhance solubility in organic media, facilitating the processing of these materials for various applications.

Potential as a Scaffold for Rational Drug Design and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are found in numerous approved drugs. nih.gov The imidazo[4,5-b]pyridine core, accessible from this compound, is of particular interest due to its structural analogy to purines, allowing these compounds to interact with a wide array of biological targets. mdpi.com

Design of Novel Chemical Entities with Enhanced Biological Activity and Selectivity

The synthesis of imidazo[4,5-b]pyridines from precursors like this compound opens avenues for the rational design of novel chemical entities with potentially enhanced biological activity and selectivity. mdpi.com By varying the substituents on the pyridine and imidazole rings, libraries of compounds can be generated and screened for therapeutic potential. For example, amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines, with some derivatives showing potent and selective activity. mdpi.com

Table 2: Biological Activities of Imidazo[4,5-b]pyridine Derivatives

| Derivative Class | Biological Activity | Target Example | Reference |

| Amidino-substituted | Antiproliferative | Colon carcinoma cell lines | mdpi.com |

| Bromo-substituted | Antiviral | Respiratory syncytial virus (RSV) | mdpi.com |

| General | Antibacterial, Antiviral, Anti-inflammatory | Various | mdpi.com |

Exploration of Diverse Pharmacological Profiles beyond Known Pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold has been associated with a broad spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The ability to synthesize a diverse range of these compounds from starting materials such as this compound allows for the exploration of pharmacological profiles that may differ from or surpass those of known pyridine-based drugs. The structural modifications enabled by this synthetic route can lead to compounds with improved efficacy, better safety profiles, and novel mechanisms of action.

Catalytic and Material Science Investigations

While direct catalytic applications of this compound have not been extensively reported, its structural components suggest potential avenues for investigation. The catalytic reduction of the nitro group is a key step in many of its synthetic applications, and the compound itself could be explored as a substrate in studies of novel catalytic systems.

In material science, beyond the aforementioned potential in conducting polymers and dyes, the ability of the pyridine nitrogen and the amino groups to coordinate with metal ions could be exploited. This could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. The N-propyl group could play a role in modulating the self-assembly and packing of such materials.

Application in Metal-Ligand Complex Catalysis

The aminopyridine scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netekb.egnih.gov These complexes have shown significant catalytic activity in a range of organic transformations. The presence of both a pyridine nitrogen and an exocyclic amino group in this compound allows for versatile coordination modes, including monodentate and bidentate chelation.

The introduction of a nitro group at the 3-position is expected to significantly influence the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitro group would decrease the electron density on the pyridine nitrogen, thereby affecting its coordination to metal centers. This modulation of the ligand's electronic properties can be advantageous in catalysis, as it can fine-tune the reactivity of the metal center. For instance, in redox reactions, the electron-withdrawing nitro group could stabilize lower oxidation states of the metal, potentially enhancing catalytic activity in reductive processes. Conversely, in oxidative processes, the ligand could facilitate the regeneration of a high-valent metal catalyst.

By analogy with other nitropyridine- and aminopyridine-metal complexes, it is plausible that complexes of this compound could find applications as catalysts in:

Cross-coupling reactions: Palladium complexes with pyridine-based ligands are effective catalysts for various cross-coupling reactions. nih.gov The electronic tuning provided by the nitro group could offer advantages in specific coupling transformations.

Oxidation reactions: Iron and other transition metal complexes with pyridine-containing macrocycles have been shown to catalyze oxidation reactions. unimi.itnih.gov The specific electronic environment of this compound could lead to novel catalytic activities.

Polymerization: Group-IV metal complexes with aminopyridinato ligands are active catalysts for olefin polymerization. researchgate.netdntb.gov.ua The steric and electronic properties of this compound could influence the properties of the resulting polymers.

Further research into the synthesis and characterization of metal complexes of this compound is warranted to explore these potential catalytic applications.

Integration into Supramolecular Assemblies or Polymer Networks

The structural features of this compound make it an interesting candidate for the construction of supramolecular assemblies and functional polymer networks. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors and donors, respectively, facilitating the formation of well-defined, self-assembled structures. nih.gov

The presence of the N-propyl group introduces a degree of conformational flexibility and can participate in hydrophobic interactions, further directing the assembly process. The nitro group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, adds another layer of control over the intermolecular interactions.

Potential applications in this area include:

Crystal engineering: The predictable hydrogen bonding motifs of the aminopyridine core can be exploited to design crystalline materials with specific network topologies. acs.org

Functional polymers: Incorporation of this compound as a monomer or a cross-linking agent into polymer chains could impart specific properties to the resulting materials. For example, the basicity of the pyridine nitrogen could be utilized for acid-base responsive materials, while the potential for metal coordination could lead to the development of catalytic or stimuli-responsive polymers. nih.govnih.gov

Self-healing materials: The reversible nature of the hydrogen bonds could be harnessed to create self-healing polymer networks.

Exploration of the co-crystallization of this compound with various organic acids or other complementary molecules could lead to the discovery of novel supramolecular synthons and materials with interesting properties.

Unexplored Research Avenues and Mechanistic Gaps

Investigation into Less Common Biological Activities

While the biological profile of this compound has not been reported, the broader class of aminopyridines and nitropyridines exhibits a wide range of biological activities. nih.govnih.govmdpi.commdpi.comchemmethod.com This suggests that this compound could possess interesting and as-yet-unexplored pharmacological properties.

Based on the activities of related compounds, potential areas of investigation include:

Anticancer activity: Many substituted pyridines and their derivatives have shown promise as anticancer agents. nih.govmdpi.com The specific substitution pattern of this compound could lead to novel mechanisms of action or improved selectivity against certain cancer cell lines.

Antimicrobial and antifungal activity: Heterocyclic compounds containing pyridine and nitro groups are known to possess antimicrobial and antifungal properties. nih.govnih.gov

Enzyme inhibition: The aminopyridine scaffold is present in molecules known to inhibit various enzymes. nih.gov

Neurological activity: 4-aminopyridine (B3432731) itself is a known potassium channel blocker used in the treatment of multiple sclerosis. nih.govebi.ac.uk While the nitro and propyl groups would significantly alter its properties, investigating potential neurological effects could be a worthwhile endeavor.

A systematic screening of this compound against a diverse panel of biological targets is necessary to uncover its potential therapeutic applications.

Advanced Spectroscopic Studies of Interactions in Complex Environments

To fully understand the potential of this compound in catalysis, materials science, and biology, it is crucial to characterize its interactions in complex environments. Advanced spectroscopic techniques can provide valuable insights into its behavior at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques can be employed to elucidate the three-dimensional structure of the molecule and its complexes. NOESY experiments can reveal through-space interactions, providing information on conformation and intermolecular associations.

X-ray Crystallography: Single-crystal X-ray diffraction studies of the compound and its co-crystals or metal complexes would provide definitive structural information, including bond lengths, bond angles, and packing arrangements in the solid state.

Vibrational Spectroscopy (Infrared and Raman): These techniques are sensitive to changes in the vibrational modes of the molecule upon hydrogen bonding, metal coordination, or other intermolecular interactions.

Electronic Spectroscopy (UV-Vis and Fluorescence): The electronic properties of the molecule, influenced by the nitro group, can be probed using UV-Vis spectroscopy. If the molecule exhibits fluorescence, this property could be exploited for sensing applications or to study its interactions with biological macromolecules. rsc.org

These studies would not only provide fundamental data on the properties of this compound but also guide the rational design of new materials and catalysts based on this scaffold.

Synthetic Challenges and Strategies for Scalable Production

The development of a robust and scalable synthetic route to this compound is essential for its further investigation and potential commercialization. The synthesis would likely involve a multi-step process, with each step presenting its own set of challenges.

A plausible synthetic strategy would involve the following key transformations:

N-propylation of 4-aminopyridine: This could be achieved through the reaction of 4-aminopyridine with a propyl halide or other propylating agent. researchgate.netresearchgate.netgoogle.com Challenges include controlling the degree of alkylation to avoid the formation of the dialkylated product and the pyridinium (B92312) salt.

Nitration of N-propyl-4-pyridinamine: The nitration of the pyridine ring is the most challenging step. The position of nitration is influenced by the directing effects of the amino and propylamino groups. The strong activating nature of the amino group can lead to over-nitration or side reactions. semanticscholar.org Careful control of reaction conditions, such as the choice of nitrating agent, temperature, and solvent, would be crucial to achieve selective nitration at the 3-position.

An alternative route could involve the nitration of a protected 4-aminopyridine, followed by N-propylation and deprotection. Another possibility is to start from a pre-functionalized pyridine derivative and introduce the amino and propyl groups in subsequent steps. nih.govnih.govorganic-chemistry.org

Q & A

Q. What are the recommended synthetic routes for 3-nitro-N-propyl-4-Pyridinamine, and what key reaction parameters should be optimized?

A robust synthesis begins with functionalizing the pyridine ring. Evidence suggests starting with 4-aminopyridine derivatives and introducing the nitro group via controlled nitration (e.g., mixed acid systems at 0–5°C to minimize over-nitration) . Propylamine attachment can be achieved through nucleophilic substitution using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Critical parameters include:

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Prioritize ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C3, propylamine at N4). Diagnostic signals include:

- Aromatic proton splitting (δ 8.5–9.0 ppm for nitro-adjacent protons) .

- Propyl chain signals (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) . FT-IR validates nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) groups . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 196.0862) .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Protect from light in amber vials at –20°C; desiccate to prevent hydrolysis of the nitro group .

- Handling : Use fume hoods and nitrile gloves due to potential sensitization risks (analogous to pyridine derivatives) .

- Stability monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation (e.g., nitro reduction to amine) .

Advanced Research Questions

Q. How can conflicting reports on the nitro group's electronic effects in derivatives be resolved through combined experimental and computational approaches?

Discrepancies in reported Hammett constants (σₘ) for nitro-substituted pyridines require:

- Experimental validation : Redetermine σₘ via kinetic studies (e.g., ester hydrolysis rates) under standardized conditions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density distribution and compare with experimental data .

- Data triangulation : Cross-reference results with structurally similar compounds (e.g., 4-aminopyridine derivatives) to identify outliers .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving the pyridine ring?

To direct substitution to the C3 position:

- Protecting groups : Temporarily block N4 with acetyl groups during nitration .

- Lewis acid catalysis : Use ZnCl₂ to polarize the ring and favor nitro insertion at the meta position .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophile activation while minimizing side reactions .

Q. What catalytic systems show promise for asymmetric functionalization while preserving the nitro group?

Recent advances include:

- Chiral palladium complexes : For Suzuki-Miyaura couplings at C5 (enantiomeric excess >90% with BINAP ligands) .

- Organocatalysts : Thiourea-based catalysts enable Michael additions to the nitro group without reduction .

- Enzyme-mediated reactions : Lipases (e.g., CAL-B) selectively acylate the propylamine moiety in biphasic systems .

Methodological Considerations

- Data validation : Implement redundancy in characterization (e.g., dual-column HPLC, NMR with ¹⁵N labeling) to address spectral overlaps .

- Ethical testing : Follow EPA guidelines for structural analog testing to reduce animal use (e.g., interpolate toxicity data from 4-aminopyridine derivatives) .

- FAIR data practices : Archive spectra and synthetic protocols in repositories like Chemotion for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.